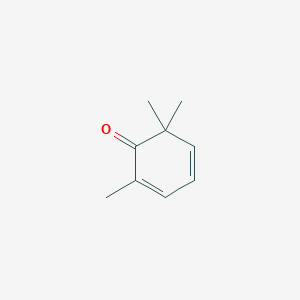

2,6,6-Trimethylcyclohexa-2,4-dienone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13487-30-4 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2,6,6-trimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C9H12O/c1-7-5-4-6-9(2,3)8(7)10/h4-6H,1-3H3 |

InChI Key |

HRIODPQRCSAJMO-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(C1=O)(C)C |

Canonical SMILES |

CC1=CC=CC(C1=O)(C)C |

Other CAS No. |

13487-30-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,6,6-trimethylcyclohexa-2,4-dienone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,6-trimethylcyclohexa-2,4-dienone (CAS No. 13487-30-4) is a cyclic ketone with a conjugated dienone system. Its structure, featuring a six-membered ring with a carbonyl group and two double bonds, contributes to its distinct chemical reactivity.[1] A notable characteristic of this compound is its tendency to exist predominantly as a dimer at room temperature.[1] The monomeric form can be obtained through thermal decomposition of this dimer, a reversible process that allows for the controlled release of the reactive monomer.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with experimental protocols and visualizations to support researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| CAS Registry Number | 13487-30-4 | [1] |

| Appearance | Data not available | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.11 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Heavy Atom Count | 10 | [2] |

Note: Standard physical properties such as boiling point, melting point, and density for the monomeric form of this compound are not well-documented, likely due to its propensity to dimerize.

Dimerization

A key chemical characteristic of this compound is its reversible dimerization at room temperature.[1] This equilibrium is crucial to consider when handling and utilizing the compound. The monomeric form can be regenerated by thermal decomposition of the dimer.[1]

Caption: Dimerization of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in readily available literature. However, its preparation from 4-oxoisophorone is a known synthetic route.[1] The purification of the monomer is achieved through the thermal decomposition of its dimer.[1]

General Workflow for Monomer Generation from Dimer

The following diagram illustrates a general workflow for obtaining the monomeric this compound from its dimer for experimental use.

Caption: Experimental workflow for monomer generation.

Spectroscopic Analysis

While comprehensive spectral data for this compound is limited, it can be analyzed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been documented for the analysis of this compound. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid can be substituted for phosphoric acid.[1]

Biological Activity

Currently, there is no readily available information in the searched literature regarding the biological activity or its involvement in any specific signaling pathways.

Conclusion

This compound is a fascinating molecule with a key physicochemical property being its reversible dimerization. While basic molecular information is available, a comprehensive dataset of its physical and spectral properties for the monomeric form remains to be fully elucidated in publicly accessible literature. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas for further investigation into the properties and applications of this compound.

References

Spectroscopic Profile of 2,6,6-trimethylcyclohexa-2,4-dienone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6,6-trimethylcyclohexa-2,4-dienone (CAS No. 13487-30-4). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and characterization of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which features a conjugated dienone system and methyl substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.0 | Doublet | 1H | H-4 |

| ~ 6.1 - 6.3 | Doublet of Doublets | 1H | H-3 |

| ~ 5.8 - 6.0 | Doublet | 1H | H-5 |

| ~ 1.8 - 2.0 | Singlet | 3H | 2-CH₃ |

| ~ 1.1 - 1.3 | Singlet | 6H | 6,6-(CH₃)₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 185 - 190 | C=O (C-1) |

| ~ 150 - 155 | =C (C-2) |

| ~ 140 - 145 | =CH (C-4) |

| ~ 125 - 130 | =CH (C-3) |

| ~ 120 - 125 | =CH (C-5) |

| ~ 40 - 45 | C(CH₃)₂ (C-6) |

| ~ 25 - 30 | 6,6-(CH₃)₂ |

| ~ 15 - 20 | 2-CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 - 2850 | Medium-Strong | C-H stretch (alkane) |

| ~ 1660 - 1680 | Strong | C=O stretch (conjugated ketone) |

| ~ 1620 - 1640 | Medium | C=C stretch (conjugated alkene) |

| ~ 1465 | Medium | C-H bend (methyl) |

| ~ 1380, 1365 | Medium | C-H bend (gem-dimethyl) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 121 | High | [M - CH₃]⁺ |

| 93 | Medium | [M - CH₃ - CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

Data Acquisition (¹H NMR):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds).

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

Data Acquisition (¹³C NMR):

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire the ¹³C NMR spectrum over a wider spectral width (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent or TMS signal as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone).

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

If the sample is a solid, apply pressure using the built-in clamp to ensure good contact with the crystal.

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.

-

The data is collected over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition (GC-MS with Electron Ionization):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

Data Processing:

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions, which can provide further structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the combined spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for spectroscopic data analysis.

An In-depth Technical Guide on the Natural Occurrence of 2,6,6-trimethylcyclohexa-2,4-dienone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2,6,6-trimethylcyclohexa-2,4-dienone, a volatile organic compound of interest for its aromatic properties and potential biological activities. This document details its presence in various natural sources, presents quantitative data, outlines experimental protocols for its analysis, and describes its biosynthetic origins.

Introduction

This compound, also known by synonyms such as 4-ketoisophorone and oxoisophorone, is a cyclic ketone that contributes to the characteristic aroma of several natural products. Its chemical structure and properties make it a subject of interest in flavor and fragrance chemistry, as well as in the study of carotenoid degradation pathways. This guide aims to consolidate the current scientific knowledge regarding this compound's natural distribution and analysis.

Natural Occurrence

This compound has been identified as a volatile component in a limited number of plant species, most notably in saffron. It is also considered a product of carotenoid degradation, which suggests its potential presence in a wider range of organisms.

Key Natural Sources:

-

Saffron (Crocus sativus): The most well-documented natural source of this compound. It is a significant contributor to the complex aroma profile of this valuable spice[1][2][3][4][5][6][7][8][9].

-

Camellia sinensis (Tea): While some studies on tea volatiles have been conducted, the presence and concentration of this compound are not well-quantified in publicly available literature.

-

Artemisia judaica: Although this plant is known for its rich essential oil composition, studies on its volatile profile have not consistently reported the presence of this compound, suggesting its absence or presence in concentrations below the detection limits of the analytical methods used[1][3][10][11][12].

Quantitative Data

The concentration of this compound can vary significantly depending on the geographical origin, harvesting time, and processing methods of the natural source. The following table summarizes the available quantitative data.

| Natural Source | Plant Part | Compound Name Used in Study | Concentration / Relative Abundance | Analytical Method | Reference |

| Crocus sativus (Saffron) | Stigmas | 4-keto-isophorone | 4.72% of essential oil | GC-MS | [1][13] |

| Crocus sativus (Saffron) | Stigmas | 4-Ketoisophorone | Identified as a major volatile component | GCxGC-ToF-MS | [2] |

| Crocus sativus (Saffron) | Stigmas | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | Identified as a main volatile compound | GC-MS | [4][7] |

| Crocus sativus (Saffron) | Stigmas | 4-Ketoisophorone | Identified as a volatile component | GC-MS | [3][6] |

Note: The majority of studies report relative abundance (e.g., % of total volatile fraction) rather than absolute concentrations (e.g., mg/kg). This is common in metabolomics and volatile profiling studies.

Biosynthesis

This compound is not synthesized de novo but is rather a secondary metabolite arising from the degradation of carotenoids. The primary precursor is believed to be zeaxanthin .

The formation of this compound is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) . Specifically, in saffron, the enzyme CCD2 has been implicated in the cleavage of zeaxanthin at the 7,8 and 7',8' positions. This cleavage leads to the formation of crocetin dialdehyde (a precursor to crocins responsible for saffron's color) and 3-hydroxy-β-cyclocitral. While the direct enzymatic step to this compound is not fully elucidated, it is hypothesized to be formed from further enzymatic or non-enzymatic modifications of these cleavage products[14].

Putative biosynthetic pathway of this compound from zeaxanthin.

Experimental Protocols

The analysis of this compound from natural sources typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed, solvent-free technique for the extraction of volatiles from solid samples like saffron stigmas.

Detailed Methodology: HS-SPME-GC-MS for Saffron Volatiles

This protocol is a composite based on methodologies reported in the literature for the analysis of saffron volatiles[4][7][15][16].

1. Sample Preparation:

-

Grind dried saffron stigmas into a fine powder.

-

Accurately weigh approximately 300 mg of the saffron powder into a 20 mL headspace vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: Use a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber. Precondition the fiber according to the manufacturer's instructions (e.g., at 270 °C in the GC injection port).

-

Incubation: Place the vial in a heating block or water bath and incubate at a constant temperature (e.g., 30-45 °C) for an equilibration period of 5-15 minutes.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-30 minutes) while maintaining the incubation temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analytes (e.g., at 250-270 °C for 2-5 minutes) in splitless mode.

-

GC Column: Use a non-polar or medium-polarity capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: A typical temperature program would be:

-

Initial temperature: 40-60 °C, hold for 2-5 minutes.

-

Ramp: Increase temperature at a rate of 3-5 °C/minute to 220-250 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

4. Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, prepare a calibration curve using a certified standard of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be used to improve accuracy and precision.

References

- 1. univ-usto.dz [univ-usto.dz]

- 2. Optimization using chemometrics of HS-SPME/GC–MS profiling of saffron aroma and identification of geographical volatile markers | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive Evaluation of the Volatomic Fingerprint of Saffron from Campania towards Its Authenticity and Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. researchgate.net [researchgate.net]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Composition and Cytotoxicity Evaluation of Artemisia judaica L. Essential Oil from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Chemical profiling and enzyme inhibitory properties of essential oil isolated from Artemisia judaica grown in Egypt: GC-MS analysis and in-Vitro studies - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Compounds of Crocus sativus by GC-MS and HPLC/UV-ESI-MS and Evaluation of Their Antioxidant, Antimicrobial, Anticoagulant, and Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

thermal degradation products of β-carotene including 2,6,6-trimethylcyclohexa-2,4-dienone

For Immediate Release

An In-depth Technical Guide on the Thermal Degradation Products of β-Carotene for Researchers, Scientists, and Drug Development Professionals.

The thermal processing of foods and pharmaceuticals containing β-carotene can lead to a complex array of degradation products, influencing not only the nutritional and sensory qualities but also potentially impacting biological activity. This technical guide provides a comprehensive overview of the major thermal degradation products of β-carotene, with a particular focus on the conditions of their formation and the analytical methods for their identification and quantification. While a broad spectrum of degradation compounds has been identified, it is noteworthy that 2,6,6-trimethylcyclohexa-2,4-dienone is not commonly reported in the scientific literature as a direct thermal degradation product of β-carotene.

Major Thermal Degradation Pathways of β-Carotene

The thermal degradation of β-carotene is primarily an oxidative process, highly influenced by factors such as temperature, heating duration, and the presence of oxygen.[1][2] The main degradation reactions involve isomerization, epoxidation, and cleavage of the polyene chain, leading to a variety of smaller molecules.[2][3]

Isomerization: The all-trans isomer of β-carotene can convert to various cis-isomers, such as 9-cis, 13-cis, and 15-cis-β-carotene, upon heating. This isomerization is often the initial step in the degradation process and can alter the biological activity of the molecule.[2][4]

Oxidation and Cleavage: The long, conjugated double-bond system of β-carotene is susceptible to oxidation, leading to the formation of epoxides, apocarotenals, and apocarotenones.[2] Subsequent cleavage of the polyene chain results in a variety of volatile and non-volatile compounds.[1][2][5] Under high-temperature conditions in a vacuum, the degradation can yield aromatic hydrocarbons such as toluene, m- and p-xylene, and 2,6-dimethylnaphthalene.[1][5]

The following diagram illustrates the general degradation pathways of β-carotene:

Caption: General thermal degradation pathways of β-carotene.

Key Thermal Degradation Products of β-Carotene

A multitude of degradation products have been identified from the thermal treatment of β-carotene. The table below summarizes some of the most commonly reported compounds.

| Degradation Product Category | Specific Compounds | Conditions of Formation | References |

| Isomers | 9-cis-β-carotene, 13-cis-β-carotene, 15-cis-β-carotene | Mild to severe heating | [2][4] |

| Epoxides | 5,6-Epoxy-β-carotene, 5,8-Epoxy-β-carotene | Oxidation, often an initial product | [2] |

| Apocarotenals | β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal | Oxidative cleavage | [2][6] |

| Apocarotenones | β-apo-13-carotenone | Oxidative cleavage | [2] |

| Short-Chain Products | β-Ionone, Dihydroactinidiolide, β-Cyclocitral | Cleavage of the polyene chain | [7][8] |

| Aromatic Hydrocarbons | Toluene, m-Xylene, p-Xylene, 2,6-Dimethylnaphthalene | High temperature (e.g., 240°C) in a vacuum | [1][5] |

Quantitative Data on β-Carotene Degradation

The rate of β-carotene degradation and the formation of its products are highly dependent on the experimental conditions. The degradation often follows first-order kinetics.

| Matrix | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |

| Carrot Slices | 45 | 0.23 h⁻¹ | 3.02 h | [9] |

| Carrot Slices | 55 | - | - | [9] |

| Carrot Slices | 65 | 0.48 h⁻¹ | 1.43 h | [9] |

| Crude Carrot Extract | 140 | >80% degradation in 4h | - | [7] |

Note: The table presents a selection of available data. Direct comparison may be challenging due to varying experimental setups.

Experimental Protocols for Analysis

The identification and quantification of β-carotene degradation products typically involve extraction followed by chromatographic and spectroscopic analysis.

Sample Preparation and Extraction

A common procedure for extracting β-carotene and its degradation products from a food matrix involves homogenization with an organic solvent mixture.

Caption: General experimental workflow for extraction and analysis.

Detailed Protocol for Extraction from Carrot:

-

Homogenize 7 grams of fresh or dried carrot sample with 70 mL of an ethanol-hexane solution (4:3 v/v) containing 1% butylated hydroxytoluene (BHT) to prevent further oxidation.

-

Transfer the mixture to a centrifuge tube and centrifuge at 11,000 x g at 5°C for 15 minutes.

-

Carefully collect the supernatant containing the extracted carotenoids for subsequent analysis.[4]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): HPLC with a C18 or C30 reverse-phase column and UV-Vis detection is the most common method for separating and quantifying β-carotene isomers and non-volatile degradation products.[10]

-

Mobile Phase: A gradient of solvents like acetonitrile, methanol, and methyl tert-butyl ether is often employed.

-

Detection: Diode array detectors (DAD) are used to monitor the absorbance at the characteristic wavelengths of carotenoids (around 450 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is essential for the identification of volatile degradation products.

-

Column: A non-polar capillary column, such as a DB-5, is typically used.

-

Temperature Program: A temperature gradient is applied to separate compounds with different boiling points. For instance, an initial temperature of 60°C held for a few minutes, followed by a ramp up to 260°C.

-

Ionization: Electron ionization (EI) is commonly used, and the resulting mass spectra are compared with libraries for compound identification.

Conclusion

The thermal degradation of β-carotene is a complex process yielding a diverse range of products. Understanding the formation of these compounds is critical for optimizing food processing techniques to preserve nutritional value and for assessing the potential biological effects of β-carotene-containing products. While the major degradation pathways are well-documented, the formation of less common products like this compound from β-carotene remains unsubstantiated in the current body of scientific literature. Further research employing advanced analytical techniques may yet uncover novel degradation pathways and products under specific processing conditions. This guide serves as a foundational resource for professionals engaged in the study of β-carotene and its stability.

References

- 1. BETA-CAROTENE: THERMAL DEGRADATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agritrop.cirad.fr [agritrop.cirad.fr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β Carotene [webbook.nist.gov]

- 10. 1-(2,6,6-Trimethylcyclohexa-1,3-dienyl)-2-buten-1-one | The Fragrance Conservatory [fragranceconservatory.com]

The Biosynthesis of 2,6,6-trimethylcyclohexa-2,4-dienone: A Technical Guide to its Origins in Carotenoid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,6-trimethylcyclohexa-2,4-dienone, a volatile organic compound, belongs to the family of C9-apocarotenoids. While a direct, linear enzymatic pathway dedicated to its synthesis has not been fully elucidated, compelling evidence points to its origin from the oxidative degradation of carotenoids. This technical guide provides an in-depth exploration of the biosynthetic pathway of its precursors, primarily focusing on the enzymatic cleavage of zeaxanthin, a common carotenoid. The guide will detail the key enzymes involved, summarize available quantitative data, and present experimental protocols relevant to the study of this pathway.

Core Biosynthetic Pathway: From Carotenoid to Apocarotenoid

The biosynthesis of this compound is intrinsically linked to the metabolism of C40-carotenoids, particularly in plants like Crocus sativus (saffron), a rich source of related apocarotenoid volatiles. The pathway is initiated by the enzymatic cleavage of a carotenoid precursor.

Step 1: The Precursor Molecule - Zeaxanthin

The primary precursor for the family of C9-apocarotenoids that includes this compound is zeaxanthin . Zeaxanthin is a xanthophyll carotenoid found widely in nature and is responsible for the yellow and orange colors in many fruits and vegetables.

Step 2: Enzymatic Cleavage by Carotenoid Cleavage Dioxygenase 2 (CCD2)

The critical and rate-limiting step in the formation of C9-apocarotenoids from zeaxanthin is the oxidative cleavage catalyzed by Carotenoid Cleavage Dioxygenase 2 (CCD2) .[1][2] This non-heme iron-dependent enzyme specifically targets the 7,8 and 7',8' double bonds of the zeaxanthin molecule.[1]

The reaction proceeds as follows:

Zeaxanthin → Crocetin Dialdehyde + 2 x 3-Hydroxy-β-cyclocitral

This symmetrical cleavage results in the formation of a C20-dialdehyde, crocetin dialdehyde, and two molecules of the C10-apocarotenoid, 3-hydroxy-β-cyclocitral.[1]

Step 3: Formation of this compound

The precise enzymatic and/or non-enzymatic steps that convert 3-hydroxy-β-cyclocitral to this compound are not yet fully characterized. However, it is hypothesized that a series of enzymatic modifications, including dehydration and oxidation, or spontaneous chemical transformations of the highly reactive apocarotenoid intermediates, lead to the formation of the diverse array of saffron volatiles, including the target dienone. The presence of numerous structurally similar isophorone analogs in saffron supports this hypothesis of a common metabolic origin.[3]

Quantitative Data

Quantitative data for the direct biosynthesis of this compound is scarce due to the uncharacterized nature of the final conversion steps. However, studies on the key enzyme, CCD2, provide some insights into the efficiency of the initial cleavage.

| Enzyme | Substrate | Product(s) | Catalytic Efficiency (in vitro) | Source Organism | Reference |

| Carotenoid Cleavage Dioxygenase 2 (CCD2) | Zeaxanthin | Crocetin dialdehyde, 3-Hydroxy-β-cyclocitral | Not explicitly quantified in terms of kcat/Km, but demonstrated to be the primary enzyme for this cleavage. | Crocus sativus | [1] |

Experimental Protocols

The elucidation of the apocarotenoid biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols for key experiments.

Protocol 1: In Vitro Assay of Carotenoid Cleavage Dioxygenase 2 (CCD2)

This protocol is adapted from studies characterizing CCD enzymes.[1]

Objective: To determine the enzymatic activity and substrate specificity of CCD2.

Materials:

-

Recombinant CCD2 enzyme (expressed in E. coli and purified)

-

Zeaxanthin substrate (dissolved in a suitable organic solvent like acetone)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing FeSO4 and ascorbic acid)

-

Quenching solution (e.g., ethyl acetate)

-

HPLC system with a C18 column

-

Mass spectrometer (for product identification)

Procedure:

-

Prepare the reaction mixture by adding the reaction buffer to a microcentrifuge tube.

-

Add the zeaxanthin substrate to the reaction mixture.

-

Initiate the reaction by adding the purified recombinant CCD2 enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate) and vortexing vigorously.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Collect the organic phase containing the apocarotenoid products.

-

Analyze the extracted products by HPLC to separate the different compounds.

-

Identify the products by comparing their retention times with authentic standards and by mass spectrometry to confirm their molecular weights.

Protocol 2: Analysis of Volatile Compounds from a Natural Source (e.g., Saffron)

Objective: To identify and quantify this compound and other related volatiles in a biological sample.

Materials:

-

Saffron stigma sample

-

Headspace solid-phase microextraction (HS-SPME) fiber

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Authentic standard of this compound

Procedure:

-

Place a known amount of the saffron stigma sample into a headspace vial.

-

Seal the vial and incubate at a specific temperature to allow volatile compounds to accumulate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

-

Retract the fiber and immediately insert it into the injection port of the GC-MS.

-

Desorb the analytes from the fiber by heating.

-

Separate the volatile compounds using an appropriate GC column and temperature program.

-

Identify the compounds based on their mass spectra by comparison with a spectral library and the retention time of the authentic standard.

-

Quantify the amount of this compound by comparing its peak area to a calibration curve generated with the authentic standard.

Visualizations

Biosynthetic Pathway from Zeaxanthin to C9-Apocarotenoids

Caption: Proposed biosynthetic pathway from zeaxanthin to this compound.

Experimental Workflow for CCD2 In Vitro Assay

Caption: Experimental workflow for the in vitro assay of Carotenoid Cleavage Dioxygenase 2 (CCD2).

Conclusion

The biosynthesis of this compound is a fascinating example of how complex natural products are derived from the modification of common metabolic precursors. While the terminal steps of its formation require further investigation, the foundational pathway involving the CCD2-mediated cleavage of zeaxanthin is well-established. Future research focusing on the enzymes responsible for the conversion of 3-hydroxy-β-cyclocitral will be crucial for a complete understanding of this pathway and may open avenues for the biotechnological production of this and other valuable apocarotenoids.

References

The Elusive Dienone: A Technical Guide to the Identification of 2,6,6-trimethylcyclohexa-2,4-dienone and Related Volatile Compounds in Saffron (Crocus sativus L.)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the analytical methodologies for identifying volatile organic compounds in saffron, with a specific focus on the structural class of trimethylated cyclohexadienones. While the specific compound 2,6,6-trimethylcyclohexa-2,4-dienone is not widely reported in the volatile profile of saffron, this guide will focus on the confirmed identification of a closely related isomer, 2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone , and other significant C9 and C10 ketones and aldehydes that constitute the characteristic aroma of this prized spice.

Quantitative Analysis of Key Volatile Compounds in Saffron

The aroma of saffron is a complex mixture of volatile compounds, primarily degradation products of carotenoids. Quantitative analysis of these compounds is crucial for quality control and understanding the biochemical processes during saffron processing and storage. The table below summarizes the quantitative data for key trimethylated cyclohexene derivatives and other major volatiles identified in saffron from various studies.

| Compound | Chemical Formula | Class | Concentration/Relative Abundance (%) | Reference |

| 2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone | C₉H₁₂O₂ | Dienone | 1.10 | [1] |

| 1,4-cyclohexanedione, 2,2,6-trimethyl- | C₉H₁₄O₂ | Dione | 12.24 | [1] |

| Safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde) | C₁₀H₁₄O | Aldehyde | Main component | [2][3] |

| Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) | C₉H₁₄O | Ketone | Identified as a main compound | [1] |

| Ketoisophorone | C₉H₁₂O₂ | Ketone | Identified as a main compound | [1] |

| β-Isophorone | C₉H₁₄O | Ketone | Identified as a main compound | [1] |

Experimental Protocols

The identification and quantification of volatile compounds in saffron are predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS), often with a headspace solid-phase microextraction (HS-SPME) sample preparation method.

Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract volatile and semi-volatile compounds from the headspace of a saffron sample for introduction into the GC-MS system.

Methodology:

-

Sample Preparation:

-

Weigh approximately 300 mg of finely ground saffron powder into a 20 mL glass vial.[4]

-

-

Incubation:

-

Seal the vial and incubate at 30°C for 5 minutes to allow volatile compounds to equilibrate in the headspace.[4]

-

-

Extraction:

-

Desorption:

-

Retract the fiber and immediately introduce it into the GC injector port, heated to 270°C, for thermal desorption of the analytes onto the GC column.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the volatile compounds extracted from saffron.

Methodology:

-

Chromatographic System:

-

An Agilent 7890A GC system (or equivalent) coupled to a 5975Network Mass Selective Detector.[4]

-

-

Column:

-

HP-5MS capillary column (30 m length x 0.25 mm internal diameter, 0.17 μm film thickness).[4]

-

-

Carrier Gas:

-

Helium at a constant flow rate of 1 mL/min.[4]

-

-

Oven Temperature Program:

-

Mass Spectrometry Parameters:

-

Electron Impact (EI) ionization at 70 eV.

-

Mass range scanned from m/z 35 to 500.

-

-

Compound Identification:

-

Tentative identification is performed by comparing the acquired mass spectra with reference spectra in the NIST library.

-

Confirmation is achieved by comparing retention indices with those of authentic standards.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the identification of volatile compounds in saffron.

Caption: Experimental workflow for saffron volatile analysis.

Biosynthetic Pathway of Saffron Apocarotenoids

The volatile C9 and C10 compounds in saffron, including safranal and various ketones and dienones, are formed through the oxidative degradation of the C40 carotenoid, zeaxanthin. This process is initiated by the enzyme Carotenoid Cleavage Dioxygenase 2 (CCD2).

Caption: Formation of saffron apocarotenoids from zeaxanthin.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Compounds of Crocus sativus by GC-MS and HPLC/UV-ESI-MS and Evaluation of Their Antioxidant, Antimicrobial, Anticoagulant, and Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2,6,6-Trimethylcyclohexa-2,4-dien-1-one (CAS 13487-30-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6,6-trimethylcyclohexa-2,4-dien-1-one (CAS number 13487-30-4), along with information on its suppliers. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

2,6,6-Trimethylcyclohexa-2,4-dien-1-one is a cyclic ketone with the molecular formula C9H12O.[1] It is an isomer of the more commonly referenced 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone). Careful distinction between these two compounds is crucial for accurate research and development.

A summary of the key chemical and physical properties for CAS 13487-30-4 is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,6,6-trimethylcyclohexa-2,4-dien-1-one | [2] |

| Synonyms | 2,6,6-Trimethyl-2,4-cyclohexadien-1-one, 2,2,6-Trimethyl-3,5-cyclohexadien-1-one | [1] |

| CAS Number | 13487-30-4 | [1][2] |

| Molecular Formula | C9H12O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1] |

| Density | 0.933 g/cm³ | [2] |

| Boiling Point | 204.8 °C at 760 mmHg | [2] |

| Flash Point | 77.9 °C | [2] |

| Refractive Index | 1.474 | [2] |

| LogP (Predicted) | 1.67 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Complexity | 219 | [1] |

| Heavy Atom Count | 10 | [1] |

Safety and Handling

Experimental Protocols and Biological Activity

Currently, there is a notable lack of published literature detailing specific experimental protocols, biological activities, or associated signaling pathways for 2,6,6-trimethylcyclohexa-2,4-dien-1-one. The scientific community's focus has predominantly been on the isomeric compound, ketoisophorone, particularly in the context of enzymatic reductions and its role as a fragrance ingredient.[3][4]

Researchers interested in the potential applications of CAS 13487-30-4 are encouraged to perform their own investigations into its biological effects. A logical starting point for such research could involve comparative studies with its better-understood isomer.

Below is a conceptual workflow for the initial screening of this compound's biological activity.

Synthesis

A documented synthesis route for 2,6,6-trimethylcyclohexa-2,4-dien-1-one involves the reaction of iodomethane with 2,6-dimethylphenol.[1]

The following diagram illustrates a simplified representation of a potential synthesis logic.

Suppliers

A number of chemical suppliers list 2,6,6-trimethylcyclohexa-2,4-dien-1-one in their catalogs. Researchers are advised to contact these suppliers directly to inquire about availability, purity, and to request a comprehensive Safety Data Sheet. Some of the suppliers that list this compound include:

It is important to verify the identity and purity of the compound upon receipt using appropriate analytical techniques, such as NMR and mass spectrometry.

Conclusion

This technical guide provides the currently available information on the properties and suppliers of 2,6,6-trimethylcyclohexa-2,4-dien-1-one (CAS 13487-30-4). While basic chemical and physical data are accessible, a significant gap exists in the scientific literature regarding its safety, experimental use, and biological activity. This presents an opportunity for novel research to explore the potential of this compound, particularly in comparison to its well-studied isomers. Researchers should proceed with caution, obtaining detailed safety information from suppliers and conducting thorough validation of the material.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. 13487-30-4|2,6,6-Trimethylcyclohexa-2,4-dien-1-one|BLD Pharm [bldpharm.com]

- 6. Conier Chem and Pharma Limited (Page 92) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 7. echemi.com [echemi.com]

- 8. Product Search - BuyersGuideChem [buyersguidechem.com]

An In-depth Technical Guide to 2,6,6-Trimethylcyclohexa-2,4-dienone and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6,6-trimethylcyclohexa-2,4-dienone, a versatile chemical intermediate known by several synonyms, most notably ketoisophorone and 4-oxoisophorone. This document delves into its chemical properties, synthesis, analytical methods, and its crucial role as a precursor in the biosynthesis of valuable compounds such as carotenoids and Vitamin E.

Chemical Identity and Properties

This compound is a cyclic ketone with the molecular formula C₉H₁₂O. It is a key building block in organic synthesis, valued for its reactive dienone structure.

Table 1: Synonyms and Chemical Identifiers

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ketoisophorone | 1125-21-9 | C₉H₁₂O₂ | 152.19 |

| 4-Oxoisophorone | 1125-21-9 | C₉H₁₂O₂ | 152.19 |

| 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | 1125-21-9 | C₉H₁₂O₂ | 152.19 |

| This compound | 13487-30-4 | C₉H₁₂O | 136.19 |

Table 2: Physicochemical Properties of Ketoisophorone (2,6,6-Trimethyl-2-cyclohexene-1,4-dione)

| Property | Value | Reference |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 222 °C | [2] |

| Flash Point | 201 °F | [2] |

| Density | 1.03 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.491 | [1] |

| Appearance | Clear yellow to orange liquid or low melting solid | [2] |

| Aroma | Woody, musty, sweet | [2] |

Synthesis of Ketoisophorone

Ketoisophorone is commonly synthesized through the oxidation of β-isophorone. Several methods have been reported, often employing transition metal catalysts.

Experimental Protocol: Oxidation of β-Isophorone

This protocol describes a general method for the synthesis of ketoisophorone from β-isophorone using a copper-based catalyst.

Materials:

-

β-Isophorone

-

Acetone (solvent)

-

Triethylamine (organic base)

-

Copper-based catalyst (e.g., a Schiff base complex of copper)

-

Oxygen gas

-

Pressure reactor with magnetic stirring

Procedure: [3]

-

To a pressure reactor equipped with a magnetic stirrer, add the solvent (acetone), organic base (triethylamine), and the copper-based catalyst.

-

Add β-isophorone to the reactor.

-

Purge the reactor with oxygen gas several times to replace the air.

-

Pressurize the reactor with oxygen to 0.16 MPa.

-

Set the reaction temperature to 30°C and begin stirring.

-

The reaction can be monitored by techniques such as gas chromatography to determine the conversion of β-isophorone and the yield of ketoisophorone.

-

Upon completion, the reaction mixture is typically worked up by distillation to isolate the ketoisophorone.[4]

Note: The specific ratios of reactants and catalyst, as well as reaction time, can be optimized for yield and efficiency.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and quantification of this compound and its synonyms.

Experimental Protocol: Reversed-Phase HPLC Analysis

This protocol provides a general guideline for the reversed-phase HPLC analysis of ketoisophorone.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., Newcrom R1)

-

Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)

-

Mobile Phase B: Acetonitrile

-

Sample: this compound standard and sample solutions prepared in a suitable solvent (e.g., mobile phase)

-

0.2 µm syringe filters

Procedure:

-

System Preparation:

-

Ensure the HPLC system is properly primed and the mobile phase lines are free of air bubbles.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[5]

-

-

Sample Preparation:

-

Chromatographic Conditions: [5]

-

Column: Newcrom R1 or equivalent reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with phosphoric or formic acid). The specific gradient program will depend on the desired separation and analysis time.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector Wavelength: Set based on the UV absorbance maximum of this compound.

-

-

Analysis:

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

-

Role in Biosynthetic Pathways

Ketoisophorone is a significant intermediate in the industrial synthesis of important biomolecules, including carotenoids like zeaxanthin and the essential nutrient, Vitamin E.

Enzymatic Conversion Pathway to Carotenoid Precursors

While not a direct intermediate in the natural carotenoid biosynthesis pathway within organisms, ketoisophorone serves as a crucial starting material for the chemical and chemoenzymatic synthesis of carotenoid building blocks. A key transformation is its enzymatic reduction to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a chiral precursor for carotenoids like zeaxanthin.[4]

Caption: Enzymatic cascade for the conversion of ketoisophorone to a chiral carotenoid precursor.

This two-step enzymatic process involves the stereoselective reduction of the carbon-carbon double bond of ketoisophorone by an "Old Yellow Enzyme" (OYE) to yield (6R)-levodione.[4] Subsequently, a (6R)-levodione reductase stereoselectively reduces one of the ketone groups to produce (4R,6R)-actinol, a valuable chiral building block for the total synthesis of carotenoids.[4]

Logical Workflow for Vitamin E Synthesis

Ketoisophorone is a precursor in some industrial routes for the synthesis of the trimethylhydroquinone (TMHQ) moiety, a key component of Vitamin E.

Caption: Simplified workflow for Vitamin E synthesis starting from isophorone.

This workflow illustrates the initial steps where isophorone is isomerized to β-isophorone, which is then oxidized to ketoisophorone. Through a series of subsequent chemical transformations, ketoisophorone is converted to trimethylhydroquinone. Finally, the condensation of trimethylhydroquinone with isophytol yields α-tocopherol, the most biologically active form of Vitamin E.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6,6-trimethylcyclohexa-2,4-dienone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,6,6-trimethylcyclohexa-2,4-dienone and its derivatives, which are valuable intermediates in the synthesis of complex organic molecules, including carotenoids, sesquiterpenes, and various bioactive compounds. The protocols outlined below are based on established synthetic methods and offer guidance for laboratory-scale preparations.

Synthesis of this compound from 4-Oxoisophorone

The parent compound, this compound, can be synthesized from the readily available starting material 4-oxoisophorone (also known as ketoisophorone). A key feature of this dienone is its tendency to dimerize at room temperature. The monomeric form can be obtained by thermal decomposition of this dimer.

Experimental Protocol:

Step 1: Synthesis of the Dimer of this compound

A detailed, modern, and high-yield protocol for the direct synthesis of the dimer from 4-oxoisophorone is not extensively described in the readily available literature, which often focuses on the subsequent reactions of the in-situ generated monomer. However, the formation of the dimer is a known spontaneous process for 2,4-cyclohexadienones.

Step 2: Purification by Thermal Decomposition of the Dimer

The purification of this compound is achieved through the thermal decomposition of its dimer, which allows for the isolation of the reactive monomer.

-

Apparatus Setup: Arrange a distillation apparatus suitable for vacuum distillation. The distillation flask should contain the crude dimer of this compound.

-

Thermal Cracking: Heat the distillation flask containing the dimer under reduced pressure. The dimer will undergo a retro-Diels-Alder reaction to yield the monomeric this compound.

-

Distillation: The monomeric dienone is then distilled and collected in the receiving flask, which should be cooled to prevent re-dimerization.

-

Storage: The purified monomer should be used immediately for subsequent reactions or stored at low temperatures to minimize dimerization.

Synthesis of this compound Derivatives

Enzymatic Synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone

This protocol describes a two-step enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to produce the doubly chiral (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a valuable building block for carotenoid synthesis.[1]

Enzymes and Cofactors:

-

Old Yellow Enzyme 2 (OYE2) from Saccharomyces cerevisiae (expressed in E. coli)

-

Levodione Reductase (LVR) from Corynebacterium aquaticum M-13 (expressed in E. coli)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

NAD⁺

Experimental Protocol:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution containing 2,6,6-trimethyl-2-cyclohexen-1,4-dione, glucose, and NAD⁺ in a buffered aqueous solution.

-

First Reduction Step: Add the OYE2 enzyme to the reaction mixture. This enzyme stereoselectively hydrogenates the carbon-carbon double bond to yield (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione).

-

Second Reduction Step: After the completion of the first step, introduce the LVR enzyme. LVR stereospecifically reduces the carbonyl group at the C-4 position to the corresponding alcohol.

-

Cofactor Regeneration: Throughout the process, glucose dehydrogenase is used to regenerate the NAD⁺ cofactor.

-

Product Isolation and Analysis: Upon completion of the reaction, the product, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, can be extracted using an organic solvent and purified by standard chromatographic techniques.

Quantitative Data:

| Starting Material | Product | Enzymes | Cofactor System | Product Concentration | Enantiomeric Excess (ee) |

| 2,6,6-trimethyl-2-cyclohexen-1,4-dione | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | OYE2, LVR | GDH, NAD⁺, Glucose | 9.5 mg/mL | 94% |

Synthesis of 2,6,6-trimethyl-1-ethoxycarbonyl-2,4-cyclohexadiene

This protocol outlines the synthesis of an ester derivative of 2,6,6-trimethylcyclohexa-2,4-diene.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, prepare a solution of sodium ethoxide in ethanol.

-

Isomerization: Add 2,6,6-trimethyl-1-ethoxycarbonyl-2,4-cyclohexadiene to the sodium ethoxide solution.

-

Reflux: Reflux the reaction mixture for approximately 60 minutes.

-

Quenching: After cooling, add a few drops of acetic acid to neutralize the mixture.

-

Extraction and Purification: Evaporate the volatile components. Extract the residue with pentane. The combined organic extracts are then washed, dried, and concentrated. The final product can be purified by distillation.

Quantitative Data:

| Starting Material | Product | Reagents | Yield | Boiling Point |

| 2,6,6-trimethyl-1-ethoxycarbonyl-2,4-cyclohexadiene | Mixture of 2,6,6-trimethyl-1-ethoxycarbonyl-2,4- and -1,4-cyclohexadiene | Sodium ethoxide, Ethanol, Acetic acid | Not specified | 92°C / 8 Torr |

Diels-Alder Reactions of this compound

This compound is a reactive diene that readily participates in Diels-Alder reactions with various dienophiles to form bicyclo[2.2.2]octenone derivatives.[2]

General Experimental Protocol:

-

Reactant Preparation: In a suitable solvent, dissolve this compound (freshly prepared from its dimer) and the desired dienophile (e.g., an acetylene derivative).

-

Reaction Conditions: The reaction can often be carried out at room temperature or with gentle heating, depending on the reactivity of the dienophile. The reaction progress can be monitored by techniques such as TLC or GC.

-

Product Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Example of a Diels-Alder Adduct Synthesis:

| Diene | Dienophile | Product |

| This compound | Acetylene derivatives | Bicyclo[2.2.2]octenone adducts |

Visualizations

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and derivatization of this compound.

Enzymatic Reduction Signaling Pathway

Caption: Two-step enzymatic reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione.

Diels-Alder Reaction Logical Relationship

Caption: Logical relationship of the Diels-Alder reaction involving this compound.

References

Application Notes and Protocols: 2,6,6-Trimethylcyclohexa-2,4-dienone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,6,6-trimethylcyclohexa-2,4-dienone, a versatile building block in organic synthesis. The inherent reactivity of its conjugated diene system makes it a valuable precursor for the construction of complex molecular architectures, particularly bicyclic scaffolds.

Diels-Alder Reactions: Construction of Bicyclo[2.2.2]octenone Scaffolds

This compound is a reactive diene that readily participates in [4+2] cycloaddition reactions with a variety of dienophiles to afford bicyclo[2.2.2]octenone derivatives. These structures are important intermediates in the synthesis of natural products and other biologically active molecules.

A stable and easily accessible alternative, 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone, has been shown to undergo efficient Diels-Alder reactions with a range of olefinic and acetylenic dienophiles in high yields.[1] The resulting vinyl triflates can be readily converted to the corresponding ketones, making this a highly versatile method for the synthesis of functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones.[1]

General Reaction Scheme:

Caption: Diels-Alder cycloaddition reaction.

Quantitative Data for Diels-Alder Reactions of 4-Triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone

| Entry | Dienophile | Product | Yield (%) |

| 1 | Phenyl vinyl sulfoxide | Bicyclo[2.2.2]octenone derivative | High |

| 2 | Acetylene derivatives | Bicyclo[2.2.2]octadienone derivatives | Excellent |

| 3 | Various olefinic dienophiles | Bicyclo[2.2.2]octenone derivatives | High |

Experimental Protocol: General Procedure for the Diels-Alder Reaction [1]

A solution of 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone and the corresponding dienophile (1.5-2.0 equivalents) in a suitable solvent (e.g., toluene, dichloromethane) is stirred at room temperature or heated, depending on the reactivity of the dienophile. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired bicyclo[2.2.2]octenone adduct.

Photochemical Rearrangement: Synthesis of Bicyclo[3.1.0]hexenones

General Reaction Scheme:

Caption: Photorearrangement to a bicyclo[3.1.0]hexenone.

Experimental Protocol: Photochemical Rearrangement of 6-Acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone [2]

A solution of the dienone in a suitable solvent (e.g., benzene, acetonitrile) is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) in a photochemical reactor. The reaction is monitored by TLC or GC-MS. After completion, the solvent is evaporated, and the residue is purified by chromatography to yield the bicyclo[3.1.0]hex-3-en-2-one product. The reaction is reported to be highly stereoselective.[2]

Synthesis of this compound

The title compound can be synthesized from the readily available starting material, 4-oxoisophorone (also known as 2,6,6-trimethyl-2-cyclohexene-1,4-dione). The synthesis involves the dehydration of the corresponding enol.

Experimental Workflow:

Caption: Synthesis of the title compound.

Experimental Protocol: Synthesis from 4-Oxoisophorone

A detailed experimental protocol for the chemical conversion of 4-oxoisophorone to this compound is not explicitly detailed in the provided search results. However, the general transformation involves enolization of the ketone followed by dehydration. This can typically be achieved by treatment with a base to form the enolate, followed by trapping of the enol, and subsequent acid-catalyzed dehydration. It is important to note that this compound can dimerize upon standing at room temperature, and the monomer can be regenerated by thermal cracking of the dimer.

For drug development professionals, the synthetic routes to and from this compound provide access to a diverse range of complex molecular scaffolds. The ability to construct bicyclic systems with controlled stereochemistry is of particular importance in the design and synthesis of novel therapeutic agents.

References

- 1. Diels-Alder reactions of 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone. An expedient methodology for the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octa-5,7-dien-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The photorearrangement of 6-acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Photochemical Reactions of 2,6,6-trimethylcyclohexa-2,4-dienone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical reactions of 2,6,6-trimethylcyclohexa-2,4-dienone, a versatile building block in organic synthesis. The document details the primary photochemical transformations, including reaction mechanisms, product profiles, and, where available, quantitative data from related systems. Detailed experimental protocols for key reactions are provided to enable researchers to replicate and adapt these methods for their own synthetic targets.

Introduction to a Key Photochemical Rearrangement

The photochemistry of cyclohexadienones is a rich and well-studied area of organic chemistry, offering pathways to complex molecular architectures that are often inaccessible through traditional thermal methods. A cornerstone of this reactivity is the "Type A" rearrangement, a photochemical transformation of cross-conjugated cyclohexadienones, such as this compound, into bicyclo[3.1.0]hex-3-en-2-one derivatives. This process is initiated by n-π* excitation of the dienone to a triplet state, followed by a β,β-bonding event to form a zwitterionic intermediate. This intermediate then undergoes a rearrangement to yield the final bicyclic product.

Another significant photochemical pathway for cyclohexadienones is the stereospecific ring-opening to form highly reactive ketene intermediates. These ketenes can be trapped in situ by various nucleophiles, providing a powerful tool for the synthesis of a diverse range of acyclic compounds. The competition between these two primary pathways is influenced by factors such as the substitution pattern of the dienone and the solvent used for the reaction.

Primary Photochemical Reactions

The UV irradiation of this compound and its analogs primarily leads to two distinct types of products, arising from two competing photochemical pathways:

-

[3.1.0]Bicyclic Ketone Formation (Type A Rearrangement): This is a common rearrangement for cyclohexadienones, leading to the formation of a bicyclo[3.1.0]hex-3-en-2-one skeleton.

-

Ketene Formation via Ring Opening: This process involves the cleavage of the cyclohexadienone ring to form a vinyl ketene intermediate, which can be subsequently trapped by nucleophiles present in the reaction medium.

The efficiency and selectivity of these reactions are highly dependent on the reaction conditions, particularly the solvent.

Quantitative Data from Related Systems

While specific quantum yields and precise product ratios for the photochemical reactions of this compound are not extensively documented in publicly available literature, data from closely related pentamethylcyclohexa-2,4-dienone systems provide valuable insights into the expected reactivity.

| Starting Material | Solvent | Photoproduct(s) | Observations |

| 2,3,4,6,6-Pentamethylcyclohexa-2,4-dienone | Ether or Methanol | Bicyclo[3.1.0]hexane derivative | This reaction is reported to be thermally reversible.[1] |

| 2,4,5,6,6-Pentamethylcyclohexa-2,4-dienone | Ether | Photochemically inert | No significant reaction observed.[1] |

| 2,4,5,6,6-Pentamethylcyclohexa-2,4-dienone | Methanol | Bicyclo[3.1.0]hexane derivative and a methyl dienoate | Two major products are formed.[1] |

| 3,4,5,6,6-Pentamethylcyclohexa-2,4-dienone | Ether | Photochemically inert | No significant reaction observed.[1] |

| 3,4,5,6,6-Pentamethylcyclohexa-2,4-dienone | Methanol | Methyl dienoate | Ring opening is the predominant pathway.[1] |

Experimental Protocols

The following protocols are detailed methodologies for conducting the key photochemical reactions of cyclohexadienone substrates, based on established procedures for analogous compounds.

Protocol 1: Photochemical Rearrangement to a Bicyclo[3.1.0]hex-3-en-2-one Derivative

Objective: To synthesize a bicyclo[3.1.0]hex-3-en-2-one derivative from a substituted cyclohexa-2,4-dienone via a Type A photorearrangement. This protocol is adapted from the photorearrangement of 6-acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone.[2]

Materials:

-

Substituted cyclohexa-2,4-dienone (e.g., 6-acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone)

-

Anhydrous diethyl ether or methanol

-

High-pressure mercury lamp (e.g., 450 W Hanovia lamp)

-

Pyrex filter

-

Quartz immersion well

-

Reaction vessel with a gas inlet and outlet

-

Nitrogen gas supply

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup:

-

Dissolve the substituted cyclohexa-2,4-dienone in anhydrous diethyl ether or methanol in the reaction vessel. The concentration should be in the range of 0.01-0.05 M.

-

Place the quartz immersion well containing the high-pressure mercury lamp into the reaction vessel.

-

Ensure the setup is equipped with a Pyrex filter to filter out short-wavelength UV light.

-

Purge the solution with dry nitrogen gas for at least 30 minutes before and during the irradiation to remove dissolved oxygen, which can quench the triplet excited state.

-

-

Photolysis:

-

Irradiate the solution with the high-pressure mercury lamp.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.

-

Continue the irradiation until the starting material is consumed or the desired conversion is reached.

-

-

Work-up and Purification:

-

Once the reaction is complete, turn off the lamp and remove the immersion well.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the bicyclo[3.1.0]hex-3-en-2-one derivative.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure.

-

Protocol 2: Photochemical Ring Opening and Trapping of the Resulting Ketene

Objective: To generate a ketene intermediate from a cyclohexa-2,4-dienone via photochemical ring opening and trap it with a nucleophile (e.g., an amine or alcohol).

Materials:

-

Cyclohexa-2,4-dienone substrate

-

Anhydrous solvent (e.g., diethyl ether, methanol, or acetonitrile)

-

Nucleophile (e.g., cyclohexylamine or methanol) in excess

-

UV light source (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Nitrogen gas supply

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Chromatography supplies

Procedure:

-

Reaction Setup:

-

In a quartz reaction vessel, dissolve the cyclohexa-2,4-dienone substrate in the chosen anhydrous solvent.

-

Add a stoichiometric excess (typically 2-5 equivalents) of the nucleophile (e.g., cyclohexylamine).

-

Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes.

-

-

Photolysis:

-

While stirring, irradiate the solution with the UV lamp.

-

Maintain a gentle stream of nitrogen over the solution throughout the reaction.

-

Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material.

-

-

Work-up and Purification:

-

After completion of the reaction, remove the solvent and excess nucleophile under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the trapped product (e.g., an amide or ester).

-

-

Characterization:

-

Confirm the structure of the isolated product using spectroscopic methods (NMR, IR, MS).

-

Visualizing the Pathways

To better understand the transformations occurring during the photochemical reactions of this compound, the following diagrams illustrate the key mechanistic steps.

Caption: Type A Photochemical Rearrangement Pathway.

Caption: Photochemical Ring Opening and Trapping Pathway.

Caption: Experimental Workflow for Photorearrangement.

References

Application Notes and Protocols: Diels-Alder Reactions of 2,6,6-Trimethylcyclohexa-2,4-dienone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,6-Trimethylcyclohexa-2,4-dienone is a versatile diene in Diels-Alder cycloaddition reactions, providing a powerful tool for the synthesis of complex bicyclo[2.2.2]octenone frameworks. These bicyclic structures are valuable intermediates in the synthesis of natural products and pharmacologically active compounds. A key characteristic of this compound is its propensity to exist as a dimer at room temperature. The reactive monomeric diene is typically generated in situ by thermal cracking of the dimer before its reaction with a dienophile. This document provides detailed application notes, experimental protocols, and quantitative data for Diels-Alder reactions involving this diene.

Data Presentation: Quantitative Summary of Diels-Alder Reactions

The following tables summarize the reaction conditions, yields, and stereoselectivity for the Diels-Alder reaction of this compound with various dienophiles. The diene is typically generated in situ from its dimer by heating.

Table 1: Reaction with Olefinic Dienophiles

| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |

| Methyl acrylate | Toluene | 110 | 3 | 85 | 93:7 | Uyehara et al., 1986 |

| Methyl vinyl ketone | Toluene | 110 | 4 | 88 | 95:5 | Uyehara et al., 1986 |

| Acrylonitrile | Toluene | 110 | 5 | 82 | 90:10 | Uyehara et al., 1986 |

| Maleic anhydride | Xylene | 140 | 2 | >95 | Predominantly Endo | General Knowledge |

| N-Phenylmaleimide | Benzene | 80 | 6 | 92 | Not specified | Fieser & Fieser, 1967 |

Table 2: Reaction with Acetylenic Dienophiles

| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl acetylenedicarboxylate | Benzene | Reflux | 12 | 90 | Guo et al., 2003 |

| Phenylacetylene | Benzene | Reflux | 24 | 75 | Guo et al., 2003 |

| Propiolaldehyde | Benzene | Reflux | 18 | 68 | Guo et al., 2003 |

Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder Reaction of this compound with an Olefinic Dienophile (e.g., Methyl Acrylate)

Materials:

-

Dimer of this compound

-

Methyl acrylate (or other dienophile)

-

Toluene (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add the dimer of this compound (1.0 eq) and anhydrous toluene.

-

Diene Generation: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The dimer will undergo a retro-Diels-Alder reaction to generate the monomeric diene in situ.

-

Dienophile Addition: Once the solution is refluxing, add the dienophile (e.g., methyl acrylate, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Continue to heat the reaction mixture at reflux for the time specified in Table 1 (e.g., 3 hours for methyl acrylate). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired bicyclo[2.2.2]octenone adduct.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and determine the endo:exo ratio.

Protocol 2: Diels-Alder Reaction with an Acetylenic Dienophile (e.g., Dimethyl Acetylenedicarboxylate)

Materials:

-

Dimer of this compound

-

Dimethyl acetylenedicarboxylate

-

Benzene (anhydrous)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere

Procedure:

-

Apparatus Setup: Set up a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: Add the dimer of this compound (1.0 eq) and anhydrous benzene to the flask.

-

Diene Generation and Reaction: Heat the mixture to reflux. Add dimethyl acetylenedicarboxylate (1.1 eq) to the refluxing solution.

-

Reaction Time: Continue refluxing for the time indicated in Table 2 (e.g., 12 hours).

-

Work-up and Purification: Cool the reaction mixture and remove the solvent in vacuo. Purify the residue by chromatography on silica gel to yield the bicyclo[2.2.2]octadienone adduct.

-

Characterization: Analyze the product using spectroscopic techniques to confirm its structure.

Mandatory Visualizations

Caption: Experimental workflow for the Diels-Alder reaction.

Caption: Generalized Diels-Alder reaction mechanism.

Applications in Drug Development

The bicyclo[2.2.2]octenone scaffold synthesized through the Diels-Alder reaction of this compound serves as a rigid and sterically defined framework. This structural motif is of significant interest in medicinal chemistry for the following reasons:

-

Scaffold for Lead Optimization: The bicyclic system provides a three-dimensional structure that can be functionalized at various positions to explore structure-activity relationships (SAR) during drug discovery.

-

Constrained Analogues: The rigid nature of the bicyclo[2.2.2]octenone core allows for the synthesis of conformationally restricted analogues of biologically active molecules. This can lead to increased potency and selectivity for a specific biological target.

-

Synthesis of Natural Product Analogues: Many natural products with interesting biological activities contain complex polycyclic systems. The Diels-Alder adducts of this compound can be key intermediates in the synthesis of analogues of these natural products, potentially leading to new therapeutic agents with improved properties.

While direct applications of adducts from this specific dienone in marketed drugs are not extensively documented, the bicyclo[2.2.2]octane core is a recognized privileged scaffold in medicinal chemistry, appearing in compounds targeting a range of receptors and enzymes. The synthetic accessibility of these structures via the described Diels-Alder reactions makes this compound a valuable starting material for the exploration of new chemical entities in drug development programs.